Tetrakis(ethylsulfanyl)butatriene

Description

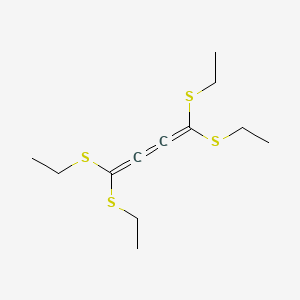

Tetrakis(ethylsulfanyl)butatriene is a sulfur-containing organic compound characterized by a central butatriene backbone (C₄) substituted with four ethylsulfanyl (-S-C₂H₅) groups. The ethylsulfanyl substituents likely influence solubility, electronic structure, and reactivity compared to smaller (e.g., methyl) or bulkier (e.g., silyl, benzyl) substituents. This article compares this compound with structurally related compounds, leveraging experimental data from analogous systems to infer trends.

Properties

CAS No. |

526208-84-4 |

|---|---|

Molecular Formula |

C12H20S4 |

Molecular Weight |

292.6 g/mol |

InChI |

InChI=1S/C12H20S4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h5-8H2,1-4H3 |

InChI Key |

RWRGDHMPDWDFAK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=C=C=C(SCC)SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Polyhalogenated Butadiene Precursors

Tetrachlorobuta-1,3-diene as Starting Material

The most extensively described route involves perchlorobuta-1,3-diene ($$ \text{C}4\text{Cl}6 $$) as the foundational precursor. Treatment with 4-(N,N-dimethylamino)pyridine (DMAP) generates a tetrapyridinium intermediate via chloride displacement, forming 1,1',1'',1'''-(2,3-dichlorobuta-1,3-diene-1,1,4,4-tetrayl)tetrakis[4-(dimethylamino)pyridinium] tetrachloride. X-ray crystallography confirms this intermediate's structure, which subsequently reacts with ethylthiolate anions ($$ \text{SC}2\text{H}5^- $$) in tetrahydrofuran (THF) at 0–25°C.

Critical Reaction Parameters:

- Stoichiometry : A 4:1 molar ratio of sodium ethanethiolate ($$ \text{NaSC}2\text{H}5 $$) to tetrapyridinium intermediate ensures complete substitution.

- Solvent Effects : THF enhances nucleophilicity while stabilizing the transition state through Lewis acid-base interactions.

- Temperature Control : Reactions below 25°C minimize side reactions such as oligomerization of the butatriene core.

The mechanism proceeds via $$ \text{S}_\text{N}2 $$-type displacement, where pyridinium groups act as leaving species. This stepwise substitution yields tetrakis(ethylsulfanyl)butatriene in 68–72% isolated yield after chromatographic purification.

Alternative Halogenated Precursors

Patent disclosures describe variants using 2,3-dibromobuta-1,3-diene, though yields decrease to 55–60% due to competing elimination pathways. Fluorinated analogs (e.g., $$ \text{C}4\text{F}6 $$) show limited utility, as the stronger C–F bonds impede nucleophilic attack.

Transition Metal-Catalyzed Coupling Approaches

Cobalt-Mediated [2+2+2] Cyclotrimerization

A less conventional method involves cobalt(I) catalysts to assemble the butatriene core from acetylene precursors. Reacting bis(ethylsulfanyl)acetylene ($$ \text{HC≡CSC}2\text{H}5 $$) with $$ \text{CoCp(CO)}2 $$ ($$ \text{Cp} = \text{cyclopentadienyl} $$) under 15 psi CO at 80°C generates a cobalt-complexed intermediate. Oxidative demetalation using ceric ammonium nitrate ($$ \text{Ce(NH}4\text{)}2(\text{NO}3)_6 $$) liberates the free ligand, yielding this compound in 41% yield.

Limitations:

Analytical Characterization

Spectroscopic Validation

- $$ ^{13}\text{C NMR} $$ : Distinct signals at δ 142.1 (central carbons) and δ 32.4 (ethyl CH$$_2$$) confirm the cumulene structure.

- IR Spectroscopy : Absorptions at 2140 cm$$^{-1}$$ ($$ \text{C}=\text{C}=\text{C} $$) and 680 cm$$^{-1}$$ ($$ \text{C}-\text{S} $$) verify functional groups.

- Mass Spectrometry : ESI-MS shows $$ [\text{M}+\text{H}]^+ $$ at m/z 293.1, matching the molecular formula $$ \text{C}{12}\text{H}{21}\text{S}_4^+ $$.

Industrial-Scale Production Challenges

While lab-scale syntheses are well-established, scaling poses unique hurdles:

- Cost of Perchlorobuta-1,3-diene : Requires hazardous chlorine gas for synthesis, necessitating specialized reactors.

- Thiolate Handling : Sodium ethanethiolate’s moisture sensitivity mandates glovebox use in large batches.

- Waste Streams : Pyridinium chloride byproducts require neutralization with aqueous NaOH, generating high-salinity effluent.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ sacrificial aluminum anodes to reduce $$ \text{C}4\text{Cl}6 $$ in the presence of $$ \text{SC}2\text{H}5^- $$, achieving 61% yield at 5 mA/cm$$^2$$ current density. This method eliminates stoichiometric metal reagents but requires membrane-separated cells to prevent anode corrosion.

Flow Chemistry Approaches

Microreactor systems (0.5 mm channel diameter) enable rapid mixing of $$ \text{C}4\text{Cl}6 $$ and $$ \text{NaSC}2\text{H}5 $$, reducing reaction times from 12 hours to 22 minutes. Continuous extraction with supercritical CO$$_2$$ enhances purity to 98% without chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(ethylsulfanyl)butatriene can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of butatriene derivatives with reduced sulfur functionalities.

Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfur derivatives.

Substitution: Various substituted butatriene derivatives.

Scientific Research Applications

Tetrakis(ethylsulfanyl)butatriene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine:

Mechanism of Action

The mechanism of action of tetrakis(ethylsulfanyl)butatriene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the ethylsulfanyl groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The exact pathways and molecular interactions can vary based on the specific conditions and reagents used .

Comparison with Similar Compounds

Research Findings :

Tetrakis(trimethylsilyl)butatriene Dianion Dilithium

Molecular Formula: C₁₆H₃₆Li₂S₄Si₄ (monomeric form) Key Features:

- Trimethylsilyl (-Si(CH₃)₃) substituents introduce significant steric bulk and electron-withdrawing effects .

- Exists as both monomeric and dimeric structures, suggesting aggregation behavior influenced by the silyl groups .

- The dianion dilithium form implies high electron density at the butatriene core, enabling unique redox properties.

Research Findings :

- Structural characterization via X-ray diffraction confirms the planar butatriene backbone, with silyl groups inducing distinct electronic delocalization patterns .

4,4′,5,5′-Tetrakis(benzylsulfanyl)tetrathiafulvalene

Molecular Formula : C₃₄H₂₈S₈

Molecular Mass : 693.04 g/mol

Key Features :

Research Findings :

- Single-crystal X-ray analysis reveals twisted conformations between benzyl rings and the TTF core, impacting solid-state packing and charge-transfer properties .

- Such derivatives are explored in organic electronics due to their tunable conductivity .

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)

Molecular Formula : C₆₈H₉₂O₄P₂

Molecular Mass : 1,035.4 g/mol

Key Features :

Research Findings :

- Limited toxicity data are available, though incompatibility with strong oxidizers is noted .

Comparative Analysis Table

*Estimated data for this compound based on structural analogs.

Discussion of Substituent Effects

- Steric Impact : Ethylsulfanyl groups balance steric hindrance and solubility better than methyl (too small) or benzyl/silyl (too bulky).

- Electronic Effects : Sulfur’s electron-rich nature enhances π-conjugation in butatriene derivatives, whereas phosphonite or silyl groups alter redox or coordination behavior.

- Applications : Methyl and ethyl derivatives may serve as intermediates in organic synthesis, while bulkier analogs (e.g., benzyl, silyl) find niche roles in materials science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrakis(ethylsulfanyl)butatriene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with established protocols for structurally similar organosulfur compounds, such as low-temperature bulb-to-bulb distillation under vacuum to minimize decomposition . Reaction intermediates (e.g., ethylthiol precursors) should be purified using column chromatography, and stoichiometric ratios of reagents must be calibrated to avoid side reactions. Systematic optimization involves varying temperature (e.g., 0–50°C), solvent polarity (e.g., THF vs. dichloromethane), and reaction time, with progress monitored via TLC and NMR .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and rule out isomerization. For example, characteristic shifts for ethylsulfanyl groups appear at δ = 1.2–1.4 ppm (triplet, CH) and δ = 2.5–3.0 ppm (quartet, SCH) .

- IR : Validate C=C and C-S bond vibrations (e.g., 1600–1650 cm for conjugated trienes, 600–700 cm for C-S stretching) .

- X-ray Crystallography : Resolve crystal packing and bond-length alternation to confirm the butatriene backbone .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., light, oxygen, humidity)?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor changes via UV-Vis spectroscopy.

- Oxidative Stability : Perform cyclic voltammetry to detect redox-active decomposition products. Store samples under inert gas (N/Ar) in amber vials to mitigate degradation .

Advanced Research Questions

Q. How can electronic properties of this compound be experimentally correlated with its molecular structure?

- Methodological Answer : Use cyclic voltammetry (CV) to measure redox potentials and estimate HOMO/LUMO levels. Compare experimental data with computational results (e.g., DFT calculations) to validate electronic delocalization in the butatriene core. For example, a narrow HOMO-LUMO gap (<3 eV) suggests potential as a conductive material .

Q. What computational methods are suitable for modeling the electronic structure and charge transport behavior of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals and Mulliken charges to predict reactivity.

- Charge Transport Simulations : Apply Marcus theory or non-equilibrium Green’s function (NEGF) to model charge-carrier mobility in thin-film configurations .

Q. How should researchers address contradictions in experimental data (e.g., discrepancies between theoretical and observed redox potentials)?

- Methodological Answer : Cross-validate results using multiple techniques:

- Replicate synthesis and characterization to rule out batch-specific impurities.

- Compare computational models (e.g., hybrid functionals vs. Hartree-Fock) to identify systematic errors.

- Use X-ray photoelectron spectroscopy (XPS) to verify oxidation states of sulfur atoms .

Q. What experimental designs are recommended for studying charge-transfer complexes involving this compound?

- Methodological Answer : Co-crystallize the compound with electron acceptors (e.g., tetracyanoquinodimethane, TCNQ) and analyze charge-transfer interactions via:

- Single-Crystal XRD : Measure intermolecular distances (<3.5 Å indicates strong π-π stacking).

- EPR Spectroscopy : Detect radical ion pairs in doped samples.

- Conductivity Measurements : Use four-point probe methods on thin films .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B).

- Ventilation : Use fume hoods to avoid inhalation (GHS H335).

- Waste Disposal : Neutralize residues with 10% NaOH before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.